2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide
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Overview
Description
2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide is a complex organic compound with a molecular formula of C19H24Cl3N5O2S . This compound is characterized by its multiple functional groups, including amides, sulfides, and trichloromethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate precursors to form the pyrimidine ring structure.
Introduction of the trichloromethyl groups: This is achieved through chlorination reactions using reagents such as trichloromethyl chloroformate.
Attachment of the sulfanyl groups:
Formation of the amide bond: The final step involves the formation of the amide bond through the reaction of the amine group with a carboxylic acid derivative.
Chemical Reactions Analysis
2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: It is used in biochemical studies to investigate the interactions of sulfanyl and trichloromethyl groups with biological molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The compound’s sulfanyl and trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]sulfanyl}pyrimidin-4-yl)sulfanyl]ethyl}propanamide can be compared with similar compounds such as:
2,2-dimethyl-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide: This compound has a similar structure but with a different substituent on the pyrimidine ring.
2,2,2-trichloro-1,1-dimethylethyl chloroformate: This compound is used as a reagent in organic synthesis and has similar trichloromethyl groups.
2-propanol, 1,1,1-trichloro-2-methyl-: This compound has a similar trichloromethyl group but with a different overall structure.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl6N4O2S2/c1-15(2,3)10(29)27-12(17(19,20)21)31-9-7-8-25-14(26-9)32-13(18(22,23)24)28-11(30)16(4,5)6/h7-8,12-13H,1-6H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOBNYWRMOVWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)SC1=NC(=NC=C1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl6N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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